N-{5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide
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Overview
Description
N-(5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a benzopyran moiety, and a trifluoromethyl-substituted phenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of N-(5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a halogenated ketone under acidic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with the benzopyran moiety: This can be done through a nucleophilic substitution reaction, where the thiazole derivative is reacted with a benzopyran derivative in the presence of a base.
Final coupling and purification: The final product is obtained by coupling the intermediate with the carboxamide group, followed by purification using techniques such as column chromatography.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
N-(5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Scientific Research Applications
N-(5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activities. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Biological Studies: Researchers use the compound to study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms, helping to elucidate the roles of specific proteins or signaling pathways in disease processes.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of N-(5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
N-(5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE can be compared with other similar compounds, such as:
2-Chloro-5-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and chloro substituents but lacks the thiazole and benzopyran moieties, making it less complex and potentially less versatile in its applications.
Fluazifop-butyl: A trifluoromethyl-containing agrochemical, which highlights the importance of the trifluoromethyl group in enhancing biological activity and stability.
The uniqueness of N-(5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H16ClF3N2O2S |
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Molecular Weight |
452.9 g/mol |
IUPAC Name |
N-[5-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide |
InChI |
InChI=1S/C21H16ClF3N2O2S/c22-17-6-5-15(21(23,24)25)8-13(17)9-16-10-26-20(30-16)27-19(28)14-7-12-3-1-2-4-18(12)29-11-14/h1-6,8,10,14H,7,9,11H2,(H,26,27,28) |
InChI Key |
NGGAGCUZBCBZBX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=O)NC3=NC=C(S3)CC4=C(C=CC(=C4)C(F)(F)F)Cl |
Origin of Product |
United States |
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